
N-(4-chlorophenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophényl)-4-(2-phényl-1H-imidazol-5-yl)pyrimidin-2-amine est un composé organique complexe connu pour sa structure chimique unique et ses applications potentielles dans divers domaines scientifiques. Ce composé présente un noyau pyrimidine substitué par un groupe 4-chlorophényle et un groupe 2-phényl-1H-imidazol-5-yl, ce qui en fait un sujet intéressant pour la recherche chimique et les applications industrielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la N-(4-chlorophényl)-4-(2-phényl-1H-imidazol-5-yl)pyrimidin-2-amine implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend les étapes suivantes :
Formation du noyau pyrimidine : En commençant par un précurseur de pyrimidine approprié, tel que la 2-aminopyrimidine, la structure du noyau est formée par des réactions de cyclisation.
Réactions de substitution : Le groupe 4-chlorophényle est introduit par des réactions de substitution aromatique nucléophile, souvent en utilisant le 4-chlorobenzonitrile comme matière première.
Formation du cycle imidazole : Le cycle imidazole est synthétisé par des réactions de condensation impliquant le phénylglyoxal et l’acétate d’ammonium.
Couplage final : La dernière étape consiste à coupler les intermédiaires imidazole et pyrimidine dans des conditions spécifiques, telles que l’utilisation d’une réaction de couplage croisé catalysée par le palladium.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela inclut l’utilisation de réacteurs à flux continu, le criblage à haut débit pour des conditions de réaction optimales et des techniques de purification avancées pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
La N-(4-chlorophényl)-4-(2-phényl-1H-imidazol-5-yl)pyrimidin-2-amine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs tels que le peroxyde d’hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être réalisées à l’aide d’agents tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, selon les groupes fonctionnels présents.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène en milieu acide ou basique.
Réduction : Borohydrure de sodium dans le méthanol ou l’éthanol.
Substitution : Solvants halogénés et catalyseurs tels que le palladium ou le cuivre.
Principaux produits formés
Oxydation : Formation d’oxydes correspondants ou de dérivés hydroxylés.
Réduction : Formation de dérivés amine ou alcool.
Substitution : Formation de dérivés pyrimidine ou imidazole substitués.
Applications De Recherche Scientifique
La N-(4-chlorophényl)-4-(2-phényl-1H-imidazol-5-yl)pyrimidin-2-amine a diverses applications en recherche scientifique :
Chimie : Utilisée comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudiée pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Recherchée pour son potentiel comme agent thérapeutique dans le traitement de diverses maladies.
Industrie : Utilisée dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme D'action
Le mécanisme d’action de la N-(4-chlorophényl)-4-(2-phényl-1H-imidazol-5-yl)pyrimidin-2-amine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut inhiber ou activer ces cibles, ce qui entraîne divers effets biologiques. Les voies impliquées peuvent inclure la transduction du signal, la régulation de l’expression génique et les processus métaboliques.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(4-chlorophényl)-4-(2-méthyl-1H-imidazol-5-yl)pyrimidin-2-amine
- N-(4-bromophényl)-4-(2-phényl-1H-imidazol-5-yl)pyrimidin-2-amine
- N-(4-chlorophényl)-4-(2-phényl-1H-imidazol-4-yl)pyrimidin-2-amine
Unicité
La N-(4-chlorophényl)-4-(2-phényl-1H-imidazol-5-yl)pyrimidin-2-amine se distingue par son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques uniques. Cela en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Numéro CAS |
647030-53-3 |
|---|---|
Formule moléculaire |
C19H14ClN5 |
Poids moléculaire |
347.8 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C19H14ClN5/c20-14-6-8-15(9-7-14)23-19-21-11-10-16(25-19)17-12-22-18(24-17)13-4-2-1-3-5-13/h1-12H,(H,22,24)(H,21,23,25) |
Clé InChI |
DBXBKQKOUYKLJZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC=C(N2)C3=NC(=NC=C3)NC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amino}methyl)phenol](/img/structure/B12602940.png)
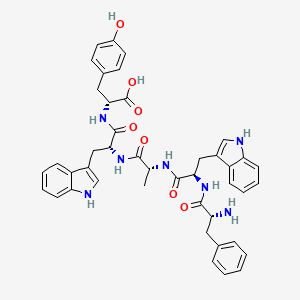
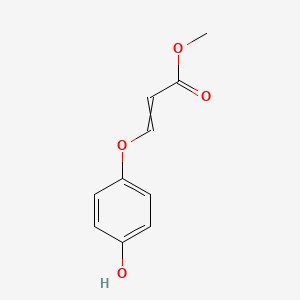
![Triethyl[(hept-6-en-2-yl)oxy]silane](/img/structure/B12602955.png)
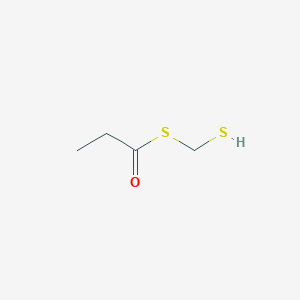
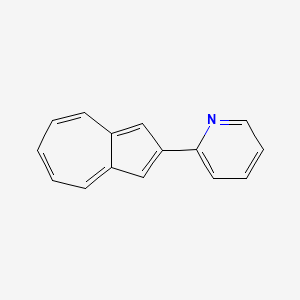
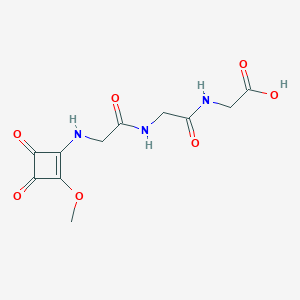
![3-{[3,5-Bis(trifluoromethyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B12602973.png)

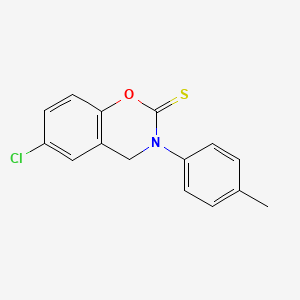
![3-Bromo-2-(2-{[tert-butyl(dimethyl)silyl]oxy}ethoxy)pyridine](/img/structure/B12602998.png)
![Methyl 2-[(acetyloxy)methyl]but-2-enoate](/img/structure/B12603001.png)
![2,2'-[(2,5-Dicyano-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-dicarbonitrile)](/img/structure/B12603010.png)

